molecular formula C18H17N5O2 B2813231 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 1904063-68-8

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No. B2813231
M. Wt: 335.367
InChI Key: OBIZIYJSYGYTOE-UHFFFAOYSA-N
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Description

“6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” is a chemical compound. It is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the reaction of anilines using malonic acid equivalents . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidine derivatives are crucial for their chemical reactions . The specific reactions of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would depend on the specific substituents present in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated the synthesis of morpholinyl- and pyrrolidinyl-substituted quinolines, which involved reactions starting from bromoquinolines and heteroarylamines like morpholine. This synthesis indicated significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and hydrogen bonding interactions (Bonacorso et al., 2018).

DNA-dependent Protein Kinase Inhibition

  • Research on 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones, which include similar structures, revealed their potential as inhibitors of DNA-dependent protein kinase. These compounds, when substituted with certain aryl and heteroaryl groups, exhibited low nanomolar range IC50 values (Barbeau et al., 2007).

Cytotoxic Effects and DNA/BSA Interactions

  • Studies involving carboxamide palladium(II) complexes with ligands similar to 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide showed that these complexes exhibit cytotoxic effects on various cancer cell lines and have strong interactions with calf thymus DNA and bovine serum albumin. The cytotoxic effects were comparable to cisplatin in some cases (Omondi et al., 2021).

Antimicrobial Properties

  • A study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which are structurally similar, showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Biointerface Research in Applied Chemistry, 2019).

Future Directions

Pyrimidine derivatives, such as “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide”, have potential therapeutic applications, particularly in the field of anticancer drug development . Future research could focus on further exploring these therapeutic potentials and developing more potent and efficacious drugs with the pyrimidine scaffold .

properties

IUPAC Name

6-morpholin-4-yl-N-quinolin-6-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(22-14-3-4-15-13(10-14)2-1-5-19-15)16-11-17(21-12-20-16)23-6-8-25-9-7-23/h1-5,10-12H,6-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZIYJSYGYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide

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